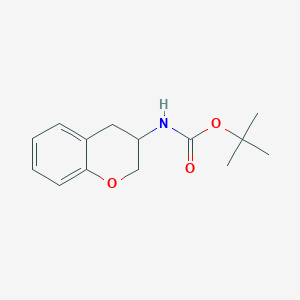

tert-Butyl chroman-3-ylcarbamate

Beschreibung

tert-Butyl chroman-3-ylcarbamate (CAS: 1360438-07-8) is a carbamate derivative featuring a chroman (benzopyran) ring system substituted at the 3-position with a tert-butyl carbamate group. Its molecular formula is C₁₄H₁₉NO₃, with a molecular weight of 249.3 g/mol . The compound’s structure includes:

- A chroman core (benzene fused with a dihydropyran ring).

- A carbamate group (-OCONH-) at the 3-position of the chroman.

- A bulky tert-butyl (-C(CH₃)₃) moiety attached to the carbamate nitrogen.

Eigenschaften

Molekularformel |

C14H19NO3 |

|---|---|

Molekulargewicht |

249.30 g/mol |

IUPAC-Name |

tert-butyl N-(3,4-dihydro-2H-chromen-3-yl)carbamate |

InChI |

InChI=1S/C14H19NO3/c1-14(2,3)18-13(16)15-11-8-10-6-4-5-7-12(10)17-9-11/h4-7,11H,8-9H2,1-3H3,(H,15,16) |

InChI-Schlüssel |

GGNZVUXIPRGAHG-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)NC1CC2=CC=CC=C2OC1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

tert-Butyl chroman-3-ylcarbamate can be synthesized through several methods. One common approach involves the reaction of chroman-3-ylamine with tert-butyl chloroformate under basic conditions. The reaction typically proceeds as follows:

Starting Materials: Chroman-3-ylamine and tert-butyl chloroformate.

Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium carbonate.

Procedure: Chroman-3-ylamine is dissolved in an appropriate solvent (e.g., dichloromethane), and tert-butyl chloroformate is added dropwise while maintaining the reaction mixture at a low temperature (0-5°C). The reaction is then allowed to warm to room temperature and stirred for several hours.

Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.

Analyse Chemischer Reaktionen

Deprotection Reactions

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions, a hallmark of carbamate chemistry:

-

Acidic Hydrolysis :

-

Radical Initiation :

tert-Butyl peroxybenzoate (TBPB) and related peroxides facilitate radical reactions, though applicability to this compound remains speculative .

Stability and Reactivity

-

Thermal Stability :

tert-Butyl carbamates generally decompose at elevated temperatures (>150°C), releasing isocyanates . -

Hydrolytic Sensitivity :

Stable under basic conditions but susceptible to hydrolysis in acidic or enzymatic environments .

Comparative Reactivity of tert-Butyl Carbamates

The table below contrasts tert-butyl chroman-3-ylcarbamate with structurally related compounds:

Hypothetical Functionalization Reactions

Based on chroman’s structure, potential reactions include:

-

Electrophilic Aromatic Substitution :

Bromination or nitration at the chroman’s aromatic ring, moderated by the carbamate’s electron-withdrawing effect. -

Oxidation :

Chroman’s ether oxygen may undergo oxidation to form carbonyl derivatives under strong oxidizing agents (e.g., KMnO₄) .

Biological and Pharmacological Implications

While no direct data exists for this compound, tert-butyl carbamates often exhibit:

-

Blood-Brain Barrier Permeability : Due to moderate lipophilicity.

-

Enzyme Interactions : Potential inhibition of hydrolases or proteases via carbamate-enzyme adducts .

Key Challenges and Research Gaps

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

tert-Butyl chroman-3-ylcarbamate is characterized by the presence of a chroman ring, which is a bicyclic structure that contributes to its biological activity. The compound's molecular formula is and it features a tert-butyl group that enhances its lipophilicity, facilitating interaction with biological membranes.

Neuroprotective Effects

Recent studies have indicated that compounds similar to this compound exhibit neuroprotective properties against neurodegenerative diseases such as Alzheimer's disease. For instance, a study demonstrated that a structurally related compound could inhibit amyloid beta aggregation, a hallmark of Alzheimer's pathology. The compound was shown to reduce cell death in astrocytes exposed to amyloid beta peptides, suggesting its potential use in preventing neurodegeneration .

Case Study: In vitro Studies on Amyloid Beta-Induced Cell Death

In vitro experiments revealed that the compound significantly reduced levels of pro-inflammatory cytokines like TNF-α in astrocytes subjected to oxidative stress induced by amyloid beta. This reduction implies a protective mechanism against neuroinflammation, which is crucial in the context of Alzheimer's disease .

Enzyme Inhibition

This compound has also been studied for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting β-secretase and acetylcholinesterase activities, both of which are critical targets in the treatment of Alzheimer’s disease. By inhibiting these enzymes, the compound may help reduce the formation of amyloid plaques and enhance cholinergic neurotransmission .

Case Study: Inhibition of β-secretase Activity

In an experimental model, compounds similar to this compound were evaluated for their ability to inhibit β-secretase activity. The results indicated a significant decrease in β-secretase activity compared to control groups, supporting the hypothesis that these compounds can modulate amyloidogenic pathways .

Antimicrobial Activity

Emerging research has highlighted the antimicrobial properties of this compound and related compounds. Studies have shown that certain derivatives possess notable antibacterial activity against various pathogens, suggesting their potential application in treating infections .

Data Summary Table

Wirkmechanismus

The mechanism of action of tert-Butyl chroman-3-ylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The chroman ring may also interact with biological membranes or receptors, affecting cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

a. Chroman-3-ol (Parent Compound)

- Structure : Chroman ring with a hydroxyl (-OH) group at the 3-position.

- Comparison: The absence of the carbamate group reduces steric hindrance and increases polarity. Chroman-3-ol derivatives are known for antioxidant activity (e.g., vitamin E analogs), but the tert-butyl carbamate substitution likely enhances metabolic stability and lipophilicity .

b. Chroman-3-yl methylcarbamate

- Structure : Chroman-3-yl carbamate with a methyl (-CH₃) group instead of tert-butyl.

- Comparison : The smaller methyl group increases susceptibility to enzymatic hydrolysis compared to the bulky tert-butyl group. This reduces in vivo stability but may improve bioavailability in hydrophilic environments.

2.2. Tert-Butyl Carbamate Analogs

a. tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate

- Structure : Pyrrolidine ring with hydroxymethyl and 4-methoxyphenyl substituents, plus a tert-butyl carbamate group .

- Molecular Formula: C₁₇H₂₅NO₄ (MW: 307.4 g/mol).

- Comparison: The pyrrolidine core introduces conformational rigidity, unlike the planar chroman ring. Despite shared tert-butyl carbamate functionality, the chroman derivative’s fused aromatic system offers distinct electronic properties.

b. Boc-Protected Amines (e.g., Boc-glycine)

- Structure : tert-Butoxycarbonyl (Boc) group attached to an amine.

- Comparison: Boc groups are widely used as amine-protecting agents in peptide synthesis. In this compound, the carbamate protects a hydroxyl group instead, suggesting a novel stabilization strategy for oxygen-containing pharmacophores.

2.3. Physicochemical and Stability Profiles

| Property | This compound | Chroman-3-ol | Chroman-3-yl methylcarbamate | tert-Butyl pyrrolidine analog |

|---|---|---|---|---|

| Molecular Weight | 249.3 g/mol | 150.2 g/mol | 165.2 g/mol | 307.4 g/mol |

| LogP (Predicted) | ~3.1 (high lipophilicity) | ~1.8 | ~2.3 | ~2.9 |

| Hydrolytic Stability | High (tert-butyl hinders hydrolysis) | Low | Moderate | High |

| Metabolic Stability | Likely prolonged | Short | Moderate | Prolonged |

Key Observations :

Biologische Aktivität

Introduction

Tert-butyl chroman-3-ylcarbamate is a compound that has garnered attention due to its potential biological activities, including anticancer, anti-inflammatory, and antioxidant properties. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound based on recent studies and findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of chroman derivatives with carbamates. Recent methodologies have highlighted the use of aza-Michael addition reactions to create highly substituted chroman derivatives efficiently. For instance, a study demonstrated the formation of this compound through a catalyst-free reaction, providing moderate yields while maintaining functional group tolerance .

Key Synthesis Pathway:

- Starting Materials : Chroman derivatives and tert-butyl isocyanate.

- Reaction Conditions : Catalyst-free conditions at room temperature.

- Yield : Moderate yield reported in various studies (up to 86% in optimized conditions).

Anticancer Activity

This compound has shown significant anticancer properties in various cell lines. In vitro studies indicate that the compound exhibits cytotoxic effects against several cancer types, including colorectal and breast cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study: Colorectal Cancer

A study evaluated the effects of this compound on FaDu hypopharyngeal tumor cells, revealing that it induced apoptosis more effectively than the reference drug bleomycin. The compound's interaction with the M3 muscarinic acetylcholine receptor (M3R) was noted as a significant pathway for its anticancer activity .

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects. Research indicates that it can inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro. This suggests potential applications in treating inflammatory diseases.

Antioxidant Activity

This compound has demonstrated antioxidant properties, which are crucial for mitigating oxidative stress-related damage in cells. The antioxidant activity is believed to be linked to its ability to scavenge free radicals effectively.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : Activation of M3R leads to enhanced cell signaling pathways that promote cell survival and proliferation.

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Cytokine Modulation : It modulates cytokine production, thereby reducing inflammation.

Summary Table of Biological Activities

Q & A

Q. What are the established synthetic routes for tert-butyl chroman-3-ylcarbamate, and what critical parameters influence yield?

- Methodological Answer : A common route involves carbamate formation via reaction of chroman-3-amine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., triethylamine) under anhydrous conditions . Critical parameters include:

- Temperature : Maintain 0–25°C to minimize side reactions.

- Solvent : Use polar aprotic solvents (e.g., THF, DCM) for optimal solubility.

- Stoichiometry : A 1:1.2 molar ratio of amine to Boc anhydride ensures complete conversion.

Post-synthesis purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating high-purity product.

Q. How can researchers characterize tert-butyl chroman-3-ylcarbamate’s structural conformation, and what techniques are essential?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to confirm regiochemistry and Boc group attachment. Axial/equatorial tert-butyl conformers can be distinguished via splitting patterns in -NMR .

- X-ray Crystallography : Resolve crystal structures to validate stereochemistry and intermolecular interactions .

- Low-Temperature NMR : For dynamic conformational analysis (e.g., chair-flipping in chroman rings), employ low-temperature () NMR to "freeze" conformers and quantify energy barriers .

Q. What are the recommended storage and handling protocols to ensure compound stability?

- Methodological Answer :

- Storage : Store in airtight containers at under inert gas (N or Ar) to prevent hydrolysis of the Boc group .

- Handling : Use explosion-proof equipment in well-ventilated areas, as tert-butyl derivatives may decompose exothermically under heat .

- Incompatibilities : Avoid strong acids/bases (risk of Boc deprotection) and oxidizing agents .

Advanced Research Questions

Q. How can experimental design optimize the synthesis of this compound derivatives?

- Methodological Answer : Apply factorial design to identify critical factors (e.g., solvent polarity, catalyst loading). For example:

Q. What computational methods predict the stability of this compound’s conformers in solution?

- Methodological Answer : Use density functional theory (DFT) with explicit solvent models (e.g., COSMO-RS) to account for solvation effects. For example:

- Gas-phase calculations favor axial tert-butyl conformers due to steric relief, but explicit solvent simulations (e.g., water or DCM) stabilize equatorial conformers via dipole interactions .

- Compare computed (energy barriers) with experimental NMR line-shape analysis to validate computational models.

Q. How can researchers resolve contradictions in reaction mechanisms involving tert-butyl carbamate derivatives?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Compare for proton-transfer steps to distinguish between concerted or stepwise mechanisms.

- Cross-Validation : Replicate disputed conditions (e.g., acidic vs. neutral pH) and analyze intermediates via LC-MS or trapping experiments .

- Catalyst Screening : Test alternative catalysts (e.g., Mo(CO) vs. Ti(OiPr)) to identify pathway dependencies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.